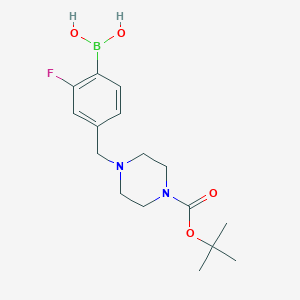

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

Description

Overview of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid

This compound is a complex organoboron compound characterized by its multi-functional architecture. The compound possesses the molecular formula C16H24BFN2O4 and a molecular weight of 338.19 atomic mass units, as documented in multiple chemical databases. The Chemical Abstracts Service registry number for this compound is 1704064-25-4, which serves as its unique identifier in chemical literature and commercial suppliers.

The molecular structure of this compound encompasses several distinct functional groups that contribute to its chemical reactivity and biological activity potential. The boronic acid moiety, represented by the -B(OH)2 group, serves as the primary reactive center for cross-coupling reactions and biological interactions. The fluorine atom positioned on the phenyl ring enhances the compound's electronic properties and influences its reactivity profile compared to non-fluorinated analogs. The piperazine ring system, protected with a tert-butoxycarbonyl group, provides additional structural complexity and serves as a potential site for further derivatization.

Storage and handling requirements for this compound indicate optimal conditions at 2-8 degrees Celsius, suggesting moderate stability under controlled conditions. The compound is typically supplied with purities of 95% or higher, demonstrating the feasibility of obtaining high-quality material for research applications. Standard sample solutions are commonly prepared at 10 millimolar concentrations in appropriate solvents, indicating solubility characteristics suitable for various analytical and synthetic procedures.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H24BFN2O4 | |

| Molecular Weight | 338.19 g/mol | |

| Chemical Abstracts Service Number | 1704064-25-4 | |

| Storage Temperature | 2-8°C | |

| Typical Purity | ≥95% |

Significance of Boronic Acids in Contemporary Chemical Research

Boronic acids have emerged as indispensable tools in modern organic chemistry, primarily due to their versatility as synthetic intermediates and their unique reactivity patterns. These compounds act as Lewis acids and possess the distinctive ability to form reversible covalent complexes with molecules containing vicinal Lewis base donors, such as diols, amino acids, and hydroxamic acids. This characteristic reactivity has positioned boronic acids as critical components in various chemical transformations and biological applications.

The most prominent application of boronic acids lies in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction, first described by Akira Suzuki and Norio Miyaura in 1979, involves the coupling of organoboron compounds with organic halides or pseudohalides to form carbon-carbon bonds. The reaction has become one of the most widely used methods for constructing biaryl compounds, which are prevalent in pharmaceuticals, materials science, and agrochemicals.

Contemporary research has demonstrated the expanding scope of boronic acid applications beyond traditional cross-coupling chemistry. In medicinal chemistry, boronic acids have gained recognition for their role in enzyme inhibition, particularly of serine proteases and other hydrolytic enzymes. The compound bortezomib, which contains a boronic acid group, serves as a prominent example of successful therapeutic application, functioning as a proteasome inhibitor in cancer chemotherapy.

The incorporation of boronic acids into drug discovery programs has accelerated significantly in recent years, with five boronic acid drugs receiving approval from regulatory agencies, three of which were approved within a four-year period. This trend reflects the growing appreciation for the unique properties that boronic acids can confer to pharmaceutical agents, including enhanced potency and improved pharmacokinetic profiles.

Research into boronic acid derivatives has also expanded into areas of molecular recognition and sensing applications. These compounds are employed in the detection and quantification of carbohydrates and amino acids through their ability to form selective complexes with target molecules. Additionally, boronic acids find utility in the development of magnetic resonance imaging contrast agents and in boron neutron capture therapy applications.

Historical Context and Discovery

The history of boronic acids traces back to 1860 when Edward Frankland first reported the preparation and isolation of a boronic acid compound. Frankland synthesized ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate, which produced triethylborane as an intermediate that subsequently oxidized in air to form ethylboronic acid. This pioneering work established the foundation for future developments in organoboron chemistry and demonstrated the feasibility of incorporating boron into organic molecular frameworks.

For many decades following Frankland's initial discovery, boron-containing compounds received limited attention in medicinal chemistry due to misconceptions about their potential toxicity. These concerns were largely based on the use of boron compounds in ant poisoning applications, which created a negative perception of boron's biological safety profile. This historical bias significantly hindered the exploration of organoboron compounds for pharmaceutical applications throughout much of the twentieth century.

The transformation of this perception began to occur as researchers gained a more nuanced understanding of boron chemistry and its biological implications. Natural sources revealed that boron compounds are found in high concentrations in vegetables, fruits, and nuts, and that boric acid, a natural boron derivative, is safely used as a preservative in eyewash solutions and as a buffer in biological assays. These observations helped to dispel earlier concerns about the inherent toxicity of boron-containing compounds.

The development of the Suzuki-Miyaura coupling reaction in 1979 marked a pivotal moment in the renaissance of boronic acid chemistry. This discovery demonstrated the exceptional utility of boronic acids as coupling partners in carbon-carbon bond formation, leading to widespread adoption of these compounds in organic synthesis. The reaction's tolerance for various functional groups and its applicability to complex molecular architectures established boronic acids as essential building blocks in modern synthetic chemistry.

Subsequent decades witnessed an exponential growth in boronic acid research, spanning synthetic methodology development, materials science applications, and medicinal chemistry investigations. The approval of bortezomib as a cancer therapeutic agent further validated the potential of boronic acids in drug development and catalyzed increased interest in this compound class for pharmaceutical applications.

Scope and Objectives of the Research

The investigation of this compound encompasses multiple research dimensions aimed at understanding its chemical properties, synthetic utility, and potential applications. The primary objective focuses on elucidating the structure-activity relationships that govern this compound's reactivity in various chemical transformations, particularly in the context of cross-coupling reactions and molecular recognition processes.

Synthetic methodology development represents a crucial area of investigation, with particular emphasis on optimizing reaction conditions for the preparation and utilization of this fluorinated boronic acid derivative. Research efforts aim to establish efficient synthetic routes that maximize yield and purity while minimizing the use of expensive reagents and harsh reaction conditions. The incorporation of microwave-assisted synthesis and other advanced techniques seeks to enhance the accessibility of this compound for broader research applications.

The study of this compound's participation in Suzuki-Miyaura coupling reactions constitutes another significant research objective. Investigations focus on determining optimal catalyst systems, base selections, and solvent conditions that facilitate efficient cross-coupling with various aryl halides and pseudohalides. The presence of the fluorine substituent and the protected piperazine moiety adds complexity to these studies, requiring careful optimization to achieve desired coupling products.

Biological activity assessment forms an essential component of the research scope, particularly given the growing importance of boronic acids in medicinal chemistry applications. Research objectives include evaluating the compound's potential as an enzyme inhibitor, its ability to form specific molecular complexes with biological targets, and its utility as a building block for the synthesis of bioactive molecules. The combination of the piperazine and boronic acid functionalities within a single molecule may result in novel biological activities that warrant comprehensive investigation.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Methodology | Optimize preparation routes and reaction conditions | Enhanced accessibility and yield |

| Cross-Coupling Chemistry | Determine optimal coupling conditions and substrate scope | Expanded synthetic applications |

| Biological Activity | Evaluate enzyme inhibition and molecular recognition | Novel therapeutic leads |

| Structure-Activity Relationships | Correlate structural features with chemical and biological properties | Improved compound design |

Properties

IUPAC Name |

[2-fluoro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17(22)23)14(18)10-12/h4-5,10,22-23H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOQVBIVXZCVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301118255 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704064-25-4 | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-[(4-borono-3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301118255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

- Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF), chosen for their ability to dissolve reactants and support catalytic activity.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) or copper catalysts facilitate the borylation step.

- Temperature: Reactions are typically conducted under inert atmosphere (nitrogen or argon) at temperatures ranging from room temperature to 80 °C, depending on the step.

- Reaction Time: Varies from several hours to overnight to ensure complete conversion.

Detailed Preparation Method

Step 1: Synthesis of BOC-Protected Piperazine Intermediate

- React piperazine with di-tert-butyl dicarbonate ((Boc)2O) in anhydrous dichloromethane at 0 °C to room temperature.

- Stir until reaction completion (monitored by TLC or HPLC).

- Isolate the BOC-protected piperazine by standard aqueous work-up and purification.

Step 2: Attachment of Piperazine to 2-Fluorobenzyl Moiety

- React the BOC-protected piperazine with 2-fluorobenzyl bromide or an aldehyde derivative under nucleophilic substitution or reductive amination conditions.

- Use a base such as potassium carbonate or sodium triacetoxyborohydride for reductive amination.

- Purify the intermediate by column chromatography.

Step 3: Introduction of Boronic Acid Group via Borylation

- Subject the fluorophenyl intermediate to Miyaura borylation using bis(pinacolato)diboron, Pd catalyst, and a base (e.g., potassium acetate) in a solvent like dioxane.

- Heat under inert atmosphere for several hours.

- Hydrolyze the boronate ester intermediate to the free boronic acid by acidic work-up.

Step 4: Purification and Characterization

- Purify the final product by recrystallization or preparative HPLC.

- Confirm structure and purity by NMR, MS, and HPLC analysis.

Stock Solution Preparation Data

For practical applications, stock solutions of the compound are prepared at defined molarities. The following table summarizes volumes required to prepare stock solutions at 1 mM, 5 mM, and 10 mM concentrations from various masses of the compound, assuming a molecular weight of approximately 338.2 g/mol.

| Mass of Compound | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |

|---|---|---|---|

| 1 mg | 2.9569 | 0.5914 | 0.2957 |

| 5 mg | 14.7846 | 2.9569 | 1.4785 |

| 10 mg | 29.5692 | 5.9138 | 2.9569 |

Note: Preparation involves dissolving the compound in suitable solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations. Physical methods such as vortexing, ultrasound, or gentle heating aid dissolution and ensure solution clarity before subsequent solvent addition.

Research Findings on Preparation and Reactivity

- The presence of the fluorine atom at the 2-position on the phenyl ring influences the electronic properties and reactivity during borylation, often requiring optimized catalyst loading and reaction times.

- The BOC protecting group is stable under borylation conditions but can be removed under acidic conditions if needed for further functionalization.

- The compound’s boronic acid group enables participation in Suzuki coupling and other cross-coupling reactions, making it a versatile intermediate in medicinal chemistry synthesis.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Catalyst/Base | Temperature | Notes |

|---|---|---|---|---|---|

| BOC Protection | Piperazine + (Boc)2O | Dichloromethane | None | 0 °C to RT | Monitor by TLC; aqueous work-up |

| Piperazine Attachment | 2-Fluorobenzyl bromide or aldehyde | Dichloromethane/THF | K2CO3 or NaBH(OAc)3 | RT | Purify by chromatography |

| Borylation | Bis(pinacolato)diboron + Pd catalyst | Dioxane | KOAc | 60–80 °C | Inert atmosphere; acidic hydrolysis |

| Purification | Recrystallization or HPLC | Various | N/A | Ambient | Confirm purity by NMR, MS, HPLC |

Chemical Reactions Analysis

Types of Reactions

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group typically yields boronic esters, while nucleophilic substitution of the fluorophenyl group can result in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Boronic acids, including this compound, are often explored for their ability to inhibit proteasomes and other cancer-related targets. Research indicates that boronic acids can enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells. For instance, derivatives of boronic acids have shown promise in targeting estrogen receptor-positive breast cancer cells (MCF7) through specific binding interactions that inhibit cell proliferation .

-

Antimicrobial Properties :

- Recent studies have highlighted the potential of boronic acid derivatives to exhibit antimicrobial activity against various pathogens. For example, compounds similar to (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid have been evaluated for their effectiveness against bacteria such as Escherichia coli and Bacillus cereus, demonstrating moderate to strong inhibitory effects .

-

Drug Design and Synthesis :

- The structural characteristics of this compound facilitate its use in the design of novel therapeutic agents. The incorporation of piperazine and fluorophenyl groups allows for modifications that can enhance bioavailability and selectivity towards biological targets. Researchers are increasingly using computational methods to predict the pharmacokinetic profiles (ADME) of such compounds, aiding in the optimization of lead candidates .

Case Study 1: Anticancer Research

In a study examining the anticancer properties of boronic acid derivatives, researchers synthesized multiple compounds and tested their effects on MCF7 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, attributed to their ability to interfere with cellular signaling pathways involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of various boronic acids, including derivatives similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods. Results demonstrated that these compounds effectively inhibited the growth of Candida albicans and other pathogenic bacteria, suggesting their potential as new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell proliferation | Significant cytotoxicity against MCF7 cells |

| Antimicrobial Properties | Activity against bacterial and fungal pathogens | Effective inhibition of E. coli and C. albicans |

| Drug Design | Structural modifications for enhanced bioactivity | Optimized lead candidates through computational modeling |

Mechanism of Action

The mechanism of action of (4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid and fluorophenyl groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to structurally related boronic acids and piperazine derivatives (Table 1). Key variations include:

- Boron moiety : Free boronic acid vs. boronate esters or trifluoroborate salts.

- Piperazine substituents : Boc protection vs. sulfonyl or methyl groups.

- Aromatic ring substituents : Fluorine vs. methyl, methoxy, or hydrogen.

Table 1: Structural and Physicochemical Comparison

Biological Activity

(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid, with the CAS number 1190095-10-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₁₆H₂₅BN₂O₄

- Molecular Weight : 320.19 g/mol

- Purity : Typically >95%

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of boronic acids often involves their interaction with proteins and enzymes. The specific interactions of this compound can be summarized as follows:

- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes. The presence of the fluorine atom enhances its electrophilicity, potentially increasing binding affinity to target proteins.

- Protein-Ligand Interactions : Molecular docking studies suggest that this compound may interact with various targets through hydrogen bonding and π-π stacking interactions, particularly due to the electron-withdrawing nature of the fluorine substituent .

Anticancer Activity

Recent studies have investigated the anticancer potential of boronic acid derivatives, including this compound. Notable findings include:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The IC₅₀ values indicate moderate potency compared to standard chemotherapeutics .

Enzyme Targeting

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:

| Enzyme Target | IC₅₀ Value (μM) | Notes |

|---|---|---|

| COX-2 | 10.4 | Moderate inhibition observed |

| LOX-5 | 12.3 | Significant activity noted |

| AChE | 19.2 | Competitive inhibition reported |

These results highlight its potential as a therapeutic agent in cancer treatment by targeting inflammatory pathways and metabolic processes essential for tumor growth.

Study on Anticancer Efficacy

In a study published in 2021, researchers synthesized a series of boronic acid derivatives, including the target compound. They reported significant reductions in cell viability in MCF-7 cells after treatment with varying concentrations over 48 hours, demonstrating dose-dependent effects .

Mechanistic Insights

Further mechanistic studies indicated that the compound induces apoptosis through caspase activation pathways. Western blot analysis showed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Q & A

Basic: What is the synthetic route for (4-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)-2-fluorophenyl)boronic acid?

The synthesis involves sequential functionalization of the fluorophenyl ring, introduction of the Boc-protected piperazine via nucleophilic substitution or coupling reactions, and boronic acid group installation. Key steps include:

- Step 1 : Functionalize the 2-fluorophenyl ring with a methyl linker using alkylation or Mannich reactions.

- Step 2 : Couple the Boc-piperazine moiety to the methyl group under basic conditions (e.g., DIPEA in DMF).

- Step 3 : Introduce the boronic acid group via Miyaura borylation or palladium-catalyzed cross-coupling.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization ensures >95% purity. Analytical validation via -NMR (δ 7.4–7.6 ppm for aromatic protons) and mass spectrometry (m/z 338.2 [M+H]) is critical .

Advanced: How to optimize Suzuki-Miyaura coupling efficiency using this boronic acid?

Optimization requires balancing steric hindrance from the Boc-piperazine group and electronic effects of the fluorine substituent. Methodological considerations:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) at 0.5–2 mol% loading.

- Base : CsCO or KPO in THF/HO (3:1) to stabilize the boronate intermediate.

- Temperature : 60–80°C for 12–24 hours, monitored by TLC or LC-MS.

- Troubleshooting : If coupling yields are low (<50%), pre-activate the boronic acid with pinacol ester derivatives (e.g., via Miyaura-Ishiyama conditions) to enhance stability .

Basic: What analytical techniques confirm the compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : -NMR confirms aromatic protons (δ 6.8–7.6 ppm) and Boc-group tert-butyl protons (δ 1.4 ppm). -NMR detects fluorine at δ -110 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]: 339.2).

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (Boc carbonyl) and ~1350 cm (B-O stretching) .

Advanced: How to analyze binding affinities of this compound with biological targets?

For enzyme inhibition or receptor-binding studies:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K values).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into the target solution.

- Competitive Assays : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to determine IC values .

Basic: What are the stability and storage recommendations?

- Stability : The boronic acid group is prone to oxidation; store under inert gas (N or Ar) at -20°C.

- Solubility : Soluble in DMSO (up to 50 mM) or methanol. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the Boc group.

- Handling : Use anhydrous conditions and desiccants during synthesis .

Advanced: How does the Boc-piperazine moiety influence pharmacological activity?

The Boc group serves as a temporary protective strategy:

- In Synthesis : Facilitates selective deprotection (e.g., with TFA) to expose the piperazine amine for further functionalization.

- In Drug Design : Modulates lipophilicity (clogP ~2.8) and membrane permeability. Piperazine derivatives are known to interact with CNS targets (e.g., serotonin receptors) and kinase ATP-binding pockets.

- SAR Studies : Replace Boc with alternative protecting groups (e.g., Fmoc) to tune solubility and activity .

Basic: What are key applications in medicinal chemistry?

- Protease Inhibition : Boronic acids form reversible covalent bonds with catalytic serine residues (e.g., proteasome inhibitors).

- Bioconjugation : React with diols (e.g., glycoproteins) for targeted drug delivery or diagnostic probes.

- PET Tracers : -labeled derivatives for imaging enzyme activity .

Advanced: How to address low yields in boronic acid installation?

Common issues and solutions:

- Side Reactions : Competing protodeboronation minimized by using dry solvents and degassed systems.

- Catalyst Poisoning : Additives like TBAB (tetrabutylammonium bromide) improve Pd catalyst efficiency.

- Workup : Quench with aqueous NHCl to prevent boronic acid dimerization .

Basic: What safety precautions are required during handling?

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential dust inhalation.

- Spill Management : Neutralize with damp sand; avoid water to prevent exothermic reactions .

Advanced: How to design analogs with improved pharmacokinetic properties?

- Bioisosteres : Replace boronic acid with trifluoroborate (enhanced stability) or benzoxaborole (oral bioavailability).

- Prodrug Strategies : Convert boronic acid to ester derivatives (e.g., pinacol ester) for passive diffusion.

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF) to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.